4-(3-Bromo-4-fluorophenyl)butan-2-one
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Overview
Description
4-(3-Bromo-4-fluorophenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a butanone backbone with a bromine and fluorine substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)butan-2-one typically involves the reaction of 3-bromo-4-fluoroacetophenone with butanone under specific conditions. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The ketone group can also undergo nucleophilic attack, leading to the formation of various intermediates that can affect biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-fluorophenyl)butan-1-one
- 3-(4-Chlorophenyl)butan-2-one
- 4-Fluorophenacyl bromide
Uniqueness
4-(3-Bromo-4-fluorophenyl)butan-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be leveraged in various applications.
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-6H,2-3H2,1H3 |
InChI Key |
LWJLFUJEKOYORW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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